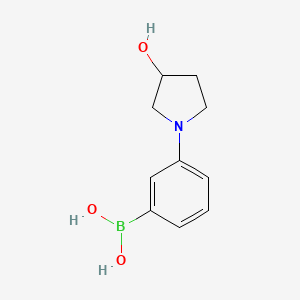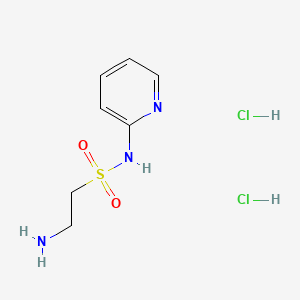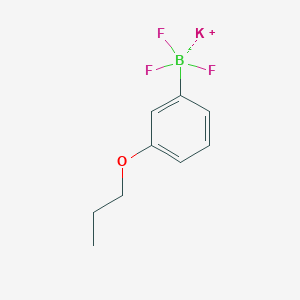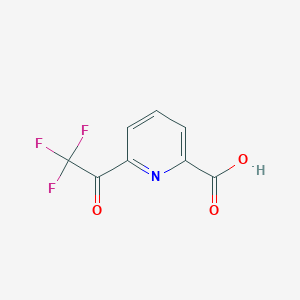![molecular formula C9H15Cl2N3O2 B13471235 methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride CAS No. 2866308-27-0](/img/structure/B13471235.png)
methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride is a chemical compound that features a pyrazole ring and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride typically involves the coupling of azetidine-3-ol hydrochloride with appropriate reagents. One common method includes the use of ethanesulfonyl chloride to form an intermediate, which is then subjected to further reactions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve batch or flow processes, utilizing various oxidizing reagents and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like TCCA (trichloroisocyanuric acid).
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Various nucleophiles can replace specific atoms or groups in the compound under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TCCA, reducing agents, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted pyrazole and azetidine derivatives .
Aplicaciones Científicas De Investigación
Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride .
Uniqueness
Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride is unique due to its specific combination of a pyrazole ring and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
2866308-27-0 |
|---|---|
Fórmula molecular |
C9H15Cl2N3O2 |
Peso molecular |
268.14 g/mol |
Nombre IUPAC |
methyl 2-(3-pyrazol-1-ylazetidin-3-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-14-8(13)5-9(6-10-7-9)12-4-2-3-11-12;;/h2-4,10H,5-7H2,1H3;2*1H |
Clave InChI |
XVJQURKSVWOMII-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1(CNC1)N2C=CC=N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate](/img/structure/B13471155.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride](/img/structure/B13471157.png)


![4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13471176.png)
![N-[3-(bromomethyl)-3-butoxycyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13471183.png)
![4-fluoro-N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471187.png)



![N-benzyl-3-methylspiro[3.3]heptan-1-amine](/img/structure/B13471214.png)
![3-({[(Tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13471222.png)


